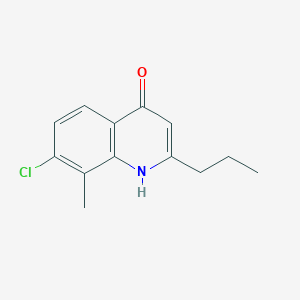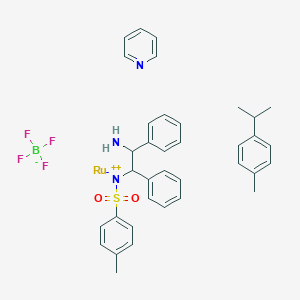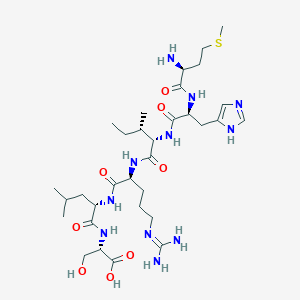
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring its quality and consistency.
化学反应分析
Types of Reactions
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industrial Processes: Utilized in the development of enzyme inhibitors and as a substrate for enzymatic reactions.
作用机制
The mechanism of action of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain.
相似化合物的比较
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can be compared to other similar peptides, such as:
L-Alanyl-L-leucyl-L-prolyl-L-methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylene)-L-ornithine: This peptide has a similar sequence but includes an additional proline residue.
L-Valyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine: This peptide differs by having valine instead of methionine at the N-terminus.
属性
CAS 编号 |
918424-44-9 |
|---|---|
分子式 |
C32H57N11O8S |
分子量 |
755.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H57N11O8S/c1-6-18(4)25(43-29(48)23(13-19-14-36-16-38-19)40-26(45)20(33)9-11-52-5)30(49)39-21(8-7-10-37-32(34)35)27(46)41-22(12-17(2)3)28(47)42-24(15-44)31(50)51/h14,16-18,20-25,44H,6-13,15,33H2,1-5H3,(H,36,38)(H,39,49)(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,50,51)(H4,34,35,37)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
YCOFUBUBRPWQEF-NMTVEPIMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
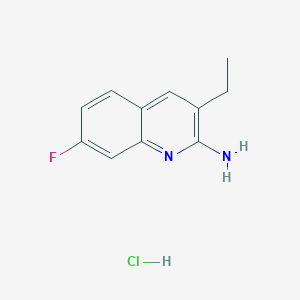
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
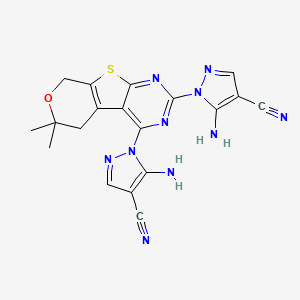
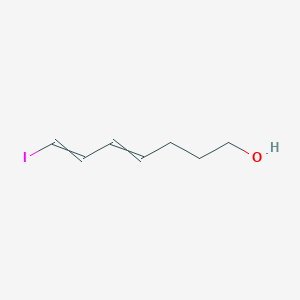
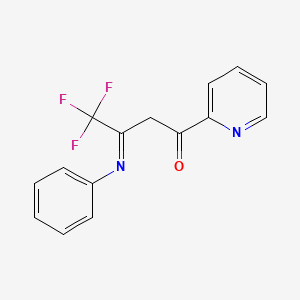
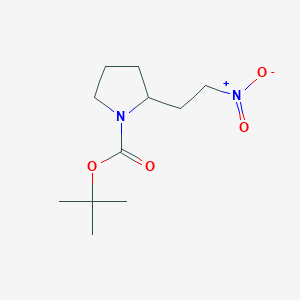
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide](/img/structure/B15173584.png)
